Tert-butyl piperidin-4-ylcarbamate
Overview
Description
4-(N-Boc-amino)piperidine is an organic compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. This protecting group is commonly used in organic synthesis to temporarily mask the reactivity of the amine group, allowing for selective reactions at other sites on the molecule .
Mechanism of Action
Target of Action
Tert-butyl piperidin-4-ylcarbamate primarily targets Gram-positive bacteria , including fatal drug-resistant strains such as Staphylococcus aureus (methicillin-resistant, MRSA; vancomycin-intermediate, VISA) and Enterococcus faecium (vancomycin-resistant, VREfm) .
Mode of Action
The compound interacts with its bacterial targets by inducing depolarization of the bacterial cytoplasmic membrane . This suggests a dissipation of the bacterial membrane potential, which is its mechanism of antibacterial action .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it likely disrupts essential processes such as nutrient uptake, waste removal, and maintenance of cell homeostasis .
Result of Action
This compound shows strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . It is also potent against biofilm-forming S. aureus and Staphylococcus epidermidis (including linezolid-resistant, LRSE) strains . The compound’s action results in the death of these bacteria, thereby potentially mitigating the infections they cause .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Boc-amino)piperidine typically involves the protection of piperidine with a tert-butoxycarbonyl group. One common method starts with 4-piperidone hydrochloride hydrate, which is treated with liquid ammonia to form 4-piperidone. This intermediate is then reduced using sodium borohydride in methanol, followed by the addition of di-tert-butyl dicarbonate in the presence of potassium carbonate to yield 4-(N-Boc-amino)piperidine .
Industrial Production Methods: Industrial production of 4-(N-Boc-amino)piperidine follows similar synthetic routes but often employs continuous flow reactions and optimized conditions to enhance yield and purity. The use of automated systems and large-scale reactors ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(N-Boc-amino)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with electrophiles.
Reduction Reactions: The compound can be reduced to form secondary amines or other derivatives.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of piperidones or other oxidized products.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid is commonly used to remove the Boc protecting group.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide are typical oxidizing agents used in these reactions.
Major Products Formed:
Scientific Research Applications
4-(N-Boc-amino)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(tert-Butoxycarbonylamino)piperidine: Similar in structure but with different substituents on the piperidine ring.
N-Boc-4-hydroxypiperidine: Contains a hydroxyl group instead of an amino group.
N-Boc-4-piperidineacetaldehyde: Features an aldehyde group in place of the amino group.
Uniqueness: 4-(N-Boc-amino)piperidine is unique due to its specific combination of the Boc protecting group and the piperidine ring, which provides versatility in synthetic applications. Its ability to undergo selective reactions while maintaining the integrity of the piperidine ring makes it a valuable intermediate in organic synthesis .
Biological Activity
Tert-butyl piperidin-4-ylcarbamate (TBPC) is a carbamate derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in drug development.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 200.28 g/mol. The compound features a tert-butyl group that enhances lipophilicity and a piperidine ring, which contributes to its pharmacological properties. These structural attributes make TBPC an interesting candidate for various biochemical interactions.
1. Inhibition of Heat Shock Proteins
Research indicates that TBPC acts as an inhibitor of heat shock protein 70 (Hsp70), a critical player in cancer cell survival and proliferation. Inhibition of Hsp70 can enhance the efficacy of existing cancer therapies by overcoming drug resistance mechanisms observed in tumor cells. Studies have shown that derivatives of TBPC exhibit the ability to inhibit the growth of drug-resistant tumor cells, suggesting its potential application in cancer treatment.
2. Antibacterial Properties
TBPC has demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound exhibits bactericidal properties at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid . However, it shows no activity against Gram-negative bacteria such as Escherichia coli or Klebsiella pneumoniae.
Synthesis
The synthesis of TBPC can be achieved through several methods, typically involving the reaction of piperidine with tert-butyl chloroformate in the presence of a base. The following table summarizes one synthetic route along with yields and conditions:
Yield | Reaction Conditions | Operation |
---|---|---|
91% | 20°C for 16 hours | BOC-4-aminopiperidine dissolved in pyridine, treated with methanesulfonyl chloride, followed by extraction with DCM . |
The mechanism by which TBPC exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. For instance, its ability to inhibit Hsp70 may disrupt the protective mechanisms that cancer cells employ to survive under stress conditions. Furthermore, TBPC's structural features allow it to engage in various chemical reactions, potentially leading to the formation of more complex biologically active derivatives .
Case Studies
- Cancer Research : A study explored the use of TBPC derivatives in overcoming drug resistance in cancer therapies. The results indicated that these compounds could significantly reduce tumor cell viability in vitro when combined with standard chemotherapeutic agents.
- Antimicrobial Testing : In another study, TBPC was tested against various bacterial strains, demonstrating potent activity against MRSA and VREfm while being ineffective against Gram-negative strains. This highlights its potential as a lead compound for developing new antibacterial agents .
Properties
IUPAC Name |
tert-butyl N-piperidin-4-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZPVPIDOJLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352356 | |
Record name | tert-Butyl piperidin-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73874-95-0 | |
Record name | 4-(tert-Butoxycarbonylamino)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73874-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl piperidin-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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